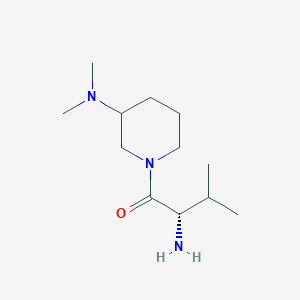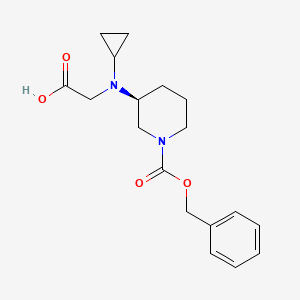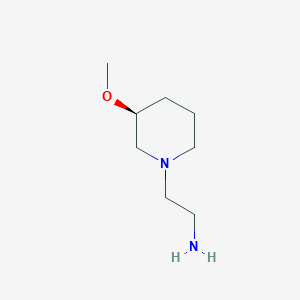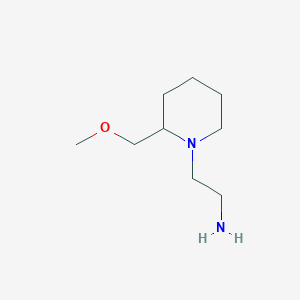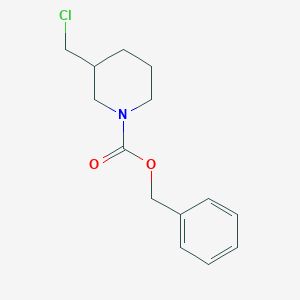
Benzyl 3-(chloromethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-(chloromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H18ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(chloromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate. One common method includes the following steps:
Formation of the Piperidine Derivative: Starting with piperidine, the compound is reacted with formaldehyde and hydrochloric acid to form 3-(chloromethyl)piperidine.
Benzylation: The 3-(chloromethyl)piperidine is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azido derivatives or thiocyanate derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction typically yields alcohols or amines.
科学的研究の応用
Benzyl 3-(chloromethyl)piperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Benzyl 3-(chloromethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity.
類似化合物との比較
- Benzyl 4-(chloromethyl)piperidine-1-carboxylate
- Benzyl 3-(bromomethyl)piperidine-1-carboxylate
- Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: The position and nature of the substituents (e.g., chlorine vs. bromine) can significantly affect the reactivity and properties of the compounds.
- Reactivity: Benzyl 3-(chloromethyl)piperidine-1-carboxylate is unique due to the presence of the chloromethyl group, which makes it highly reactive in nucleophilic substitution reactions.
- Applications: While similar compounds may have overlapping applications, the specific reactivity and properties of this compound make it particularly valuable in certain synthetic and medicinal contexts.
特性
IUPAC Name |
benzyl 3-(chloromethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGTXDVLMZYJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7919522.png)
![(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7919529.png)
![(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7919530.png)
![(S)-2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7919536.png)
![(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7919558.png)
